molecular formula C19H19Cl2N7S B10938040 4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10938040
M. Wt: 448.4 g/mol
InChI Key: CTOPDIKTBFWJOL-UHFFFAOYSA-N
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Description

4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring multiple functional groups, including pyrazole and triazole rings, as well as dichlorobenzyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 3,5-dimethylpyrazole, and 3-methylpyrazole. The synthesis may proceed through nucleophilic substitution reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of multiple functional groups and heterocycles, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19Cl2N7S

Molecular Weight

448.4 g/mol

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19Cl2N7S/c1-11-6-7-26(24-11)10-17-22-23-19(29)28(17)18-12(2)25-27(13(18)3)9-14-4-5-15(20)16(21)8-14/h4-8H,9-10H2,1-3H3,(H,23,29)

InChI Key

CTOPDIKTBFWJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)N2C3=C(N(N=C3C)CC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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